molecular formula C21H19N5O2 B2942766 N-(4-ethylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852440-08-5

N-(4-ethylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No. B2942766
CAS RN: 852440-08-5
M. Wt: 373.416
InChI Key: JMNINQIVIAUFMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of the 1H-pyrazolo[3,4-d]pyrimidin-4-amine class . Compounds of this class have been studied for their use as mTOR kinase and PI3 kinase inhibitors .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized via various methods .


Molecular Structure Analysis

The molecular structure of this compound seems to be complex with multiple functional groups. It includes a pyrazolo[3,4-d]pyrimidin-4-amine moiety, which is a common structure in many bioactive compounds .

Scientific Research Applications

mTOR Kinase Inhibition

This compound has been identified as a potential inhibitor of the mTOR (mechanistic target of rapamycin) kinase . mTOR is a critical regulator of cell growth, proliferation, and survival. By inhibiting mTOR kinase, this compound could be used to control the growth of cancer cells, making it a valuable agent in cancer research and therapy.

PI3 Kinase Inhibition

Similarly, the compound acts as an inhibitor of PI3 (phosphoinositide 3) kinase . PI3 kinase plays a significant role in the signaling pathways that lead to cell growth and survival. Its inhibition is another promising strategy for cancer treatment, particularly in tumors that are resistant to other forms of therapy.

Apoptosis Induction

Research suggests that derivatives of this compound can induce apoptosis, the programmed cell death, in cancer cells . This is crucial for eliminating cancer cells and preventing the spread of the disease. The ability to induce apoptosis makes it a potential candidate for developing new anticancer drugs.

Cell Cycle Arrest

Compounds related to N-(4-ethylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide have shown the ability to cause cell cycle arrest . This means they can halt the division of cancer cells at a specific point in the cell cycle, providing another mechanism by which they can be used to treat cancer.

Tyrosine Kinase Inhibition

Tyrosine kinases are enzymes that play a key role in the signaling pathways of cells. Inhibiting these enzymes can disrupt the pathways that lead to various diseases, including cancer. The compound’s potential as a tyrosine kinase inhibitor opens up possibilities for its use in targeted therapies .

Multi-Targeted Kinase Inhibition

The compound has the potential to act as a multi-targeted kinase inhibitor . This means it could simultaneously inhibit multiple kinases involved in disease progression, particularly in cancer. This multi-pronged approach could be more effective than drugs targeting a single kinase.

Synthesis of Functional Molecules

The compound’s structure includes a pyrazolo[3,4-d]pyrimidine moiety, which is a key component in the synthesis of functional molecules used in various everyday applications . This highlights its importance in synthetic chemistry and material science.

properties

IUPAC Name

N-(4-ethylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-2-15-8-10-16(11-9-15)24-19(27)13-25-14-22-20-18(21(25)28)12-23-26(20)17-6-4-3-5-7-17/h3-12,14H,2,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNINQIVIAUFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

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